molecular formula C16H23BO2 B2777631 4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane CAS No. 1130490-92-4

4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane

Cat. No. B2777631
CAS RN: 1130490-92-4
M. Wt: 258.17
InChI Key: OMHXKOBTZOWRPG-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane, commonly known as TMB, is a boron-containing compound that has gained significant attention in scientific research. TMB is a colorless liquid that is soluble in organic solvents such as ether, chloroform, and benzene. Due to its unique chemical structure, TMB has shown immense potential in various research fields, including biochemistry, pharmacology, and material science.

Scientific Research Applications

Synthesis and Material Development

4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane and its derivatives have been utilized extensively in the synthesis of various biologically active compounds and materials. Büttner et al. (2007) highlighted its use in creating a new building block for the synthesis of silicon-based drugs and odorants, demonstrating its potential in the development of the retinoid agonist disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).

Crystal Structure and DFT Studies

The compound has been a subject of interest in structural and theoretical chemistry. Liao et al. (2022) conducted studies on its crystal structure and performed Density Functional Theory (DFT) calculations, providing insight into its molecular structure and confirming these findings with X-ray diffraction (Liao, Liu, Wang, & Zhou, 2022). Wu et al. (2021) also synthesized derivatives of this compound, characterizing them through spectroscopy and X-ray diffraction, further supporting the structural analysis with DFT calculations (Wu, Chen, Chen, & Zhou, 2021).

Fluorescence Probes and Hydrogen Peroxide Detection

Derivatives of this compound have been used to develop boronate ester fluorescence probes for detecting hydrogen peroxide. Lampard et al. (2018) synthesized a series of these probes, demonstrating varied fluorescence responses to hydrogen peroxide, which is crucial for biological and chemical sensing applications (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).

Organic Synthesis and Medicinal Applications

In organic synthesis, this compound has been used to create boron-containing stilbene derivatives with potential applications in medicinal chemistry. Das et al. (2015) synthesized novel derivatives, highlighting their potential use in developing new materials for LCD technology and as therapeutics for neurodegenerative diseases (Das, Mahalingam, Das, & Hosmane, 2015).

Molecular Solar Thermal Energy Storage

The compound has also found applications in the field of molecular solar thermal (MOST) energy storage. Schulte and Ihmels (2022) synthesized borylated norbornadienes, including derivatives of this compound, for use in Suzuki–Miyaura coupling reactions, demonstrating its potential in the development of solar thermal energy storage systems (Schulte & Ihmels, 2022).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-9-12-7-5-6-8-13(12)11-14/h5-8,14H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHXKOBTZOWRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1130490-92-4
Record name 4,4,5,5-tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane
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